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Compound of Interest

Compound Name: trans-3-(Trimethylsilyl)allyl alcohol

Cat. No.: B151979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-
(Trimethylsilyl)allyl alcohol, a valuable intermediate in organic synthesis. Due to the limited
availability of a complete, unified experimental dataset in publicly accessible databases, this
guide presents a compilation of expected and typical spectroscopic values derived from the
analysis of its constituent functional groups. The information herein is intended to serve as a
reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

o |[UPAC Name: (E)-3-(Trimethylsilyl)prop-2-en-1-ol

Synonyms:trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane

CAS Number: 59376-64-6

Molecular Formula: CeH14OSi

Molecular Weight: 130.26 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for trans-3-
(Trimethylsilyl)allyl alcohol based on typical values for its functional groups.
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'H NMR Spectroscopy Data

Solvent: CDCIs (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~0.1 Singlet 9H Si(CHs)s
~15-25 Broad Singlet 1H OH
~4.1-4.3 Doublet 2H CH20H
~5.8-6.0 Doublet of Triplets 1H SiCH=CH
~6.0-6.2 Doublet of Triplets 1H SiCH=CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
concentration.

3C NMR Spectroscopy Data

Solvent: CDCIs (typical) Reference: CDCls at 77.16 ppm

Chemical Shift (8) (ppm) Assignment
~-1.0 CHsSi

~64 CH20H

~125 SiCH=CH
~135 SiCH=CH

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

3200-3600 Strong, Broad O-H stretch (alcohol)[1][2][3]
2850-3000 Strong C-H stretch (alkane)[4]
~1630 Medium C=C stretch (trans-alkene)[5]

Si-CHs symmetric
~1250 Strong, Sharp i

deformation[4]

C-O stretch (primary alcohol)
1000-1075 Strong

[6]
~965 Strong =C-H bend (trans-alkene)[5]
~840 & ~760 Strong Si-C stretch

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity Possible Fragment
130 Moderate [M]* (Molecular lon)
115 High [M - CHs]*

99 Moderate [M - OCHs]*

75 High [(CHs)2SiOH]*

73 Very High [(CH3)sSi]* (Base Peak)
59 Moderate [CH2=CH-CH20H]*

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific

compound are often found in the supporting information of scientific publications. In the
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absence of a dedicated report for trans-3-(Trimethylsilyl)allyl alcohol, the following general

procedures are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of a reference
standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample, a small drop can be placed directly on the
attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film
can be prepared between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment or
the clean ATR crystal. This will be subtracted from the sample spectrum to remove
contributions from atmospheric CO2 and water vapor.

Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or
32) to improve the signal-to-noise ratio.
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Data Analysis: Identify the major absorption bands and compare their wavenumbers to
correlation charts to assign them to specific functional groups.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like trans-3-(Trimethylsilyl)allyl alcohol, direct
injection via a heated probe or, more commonly, introduction through a gas chromatograph
(GC-MS) is employed.

lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV for electron ionization) to generate a molecular ion and various
fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound.
The fragmentation pattern provides structural information by identifying characteristic neutral
losses and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an organic compound such as trans-3-(Trimethylsilyl)allyl alcohol.
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Caption: Workflow for the spectroscopic characterization of trans-3-(Trimethylsilyl)allyl
alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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